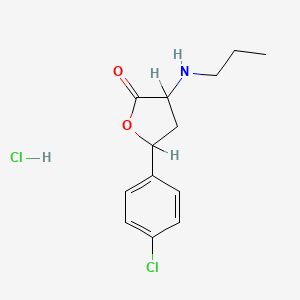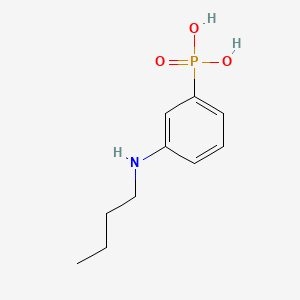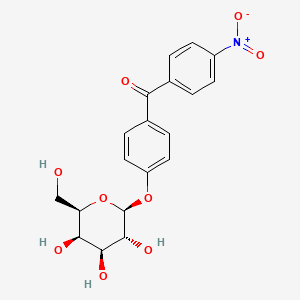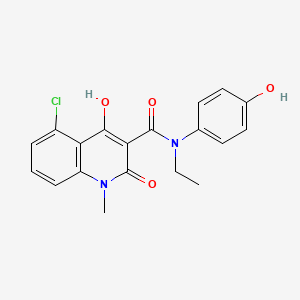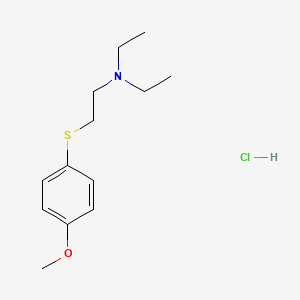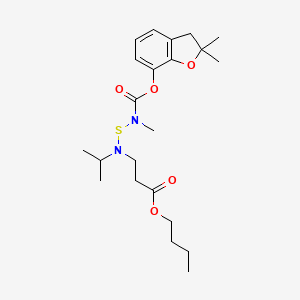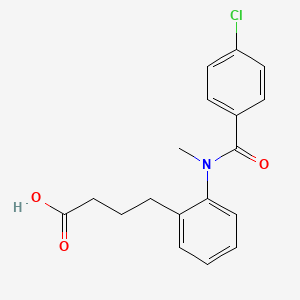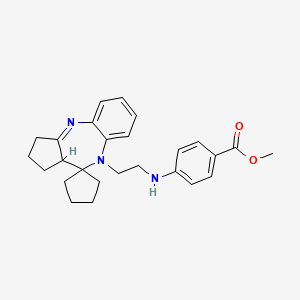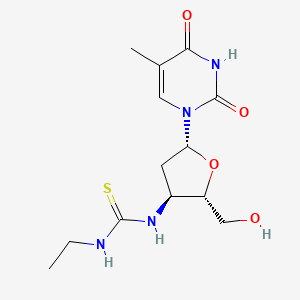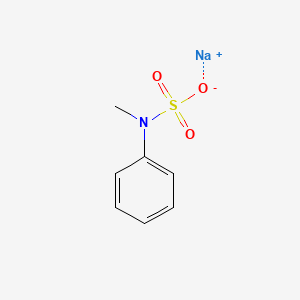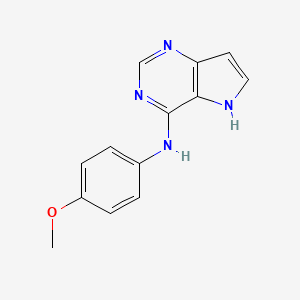
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- can be achieved through various methods. One efficient route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring . This method provides a high yield and is widely used in laboratory settings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high purity and yield, often involving inert atmospheres and controlled temperatures to prevent side reactions .
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolo-pyrimidine oxides, while reduction can produce reduced amine derivatives .
Aplicaciones Científicas De Investigación
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as adenine phosphoribosyltransferase, by binding to their active sites. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Deazaadenine: Another pyrrolopyrimidine with similar structural features.
4-Aminopyrrolo(3,2-d)pyrimidine: Shares the pyrrolo-pyrimidine core structure.
Uniqueness
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
84905-69-1 |
|---|---|
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-10-4-2-9(3-5-10)17-13-12-11(6-7-14-12)15-8-16-13/h2-8,14H,1H3,(H,15,16,17) |
Clave InChI |
MQCDBQRXSULGGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



